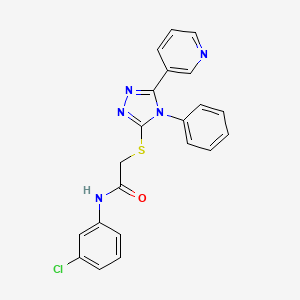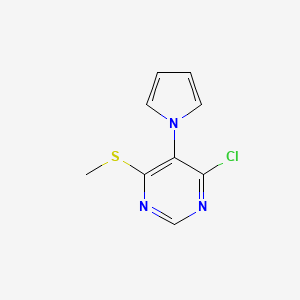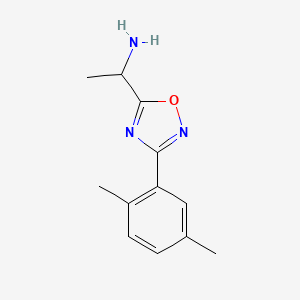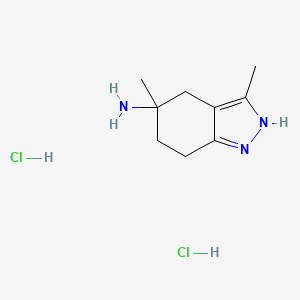
3-(Difluoromethyl)-6-hydrazinylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-6-hydrazinylpyridazine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a hydrazinyl group attached to a pyridazine ring. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-6-hydrazinylpyridazine typically involves the introduction of the difluoromethyl group and the hydrazinyl group onto the pyridazine ring. One common method involves the reaction of a pyridazine derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the overall yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridazine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-6-hydrazinylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes, altering their activity. The hydrazinyl group may interact with cellular components, leading to changes in cell function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with similar structural features.
Difluoromethylated pyridines: Compounds with difluoromethyl groups attached to pyridine rings.
Uniqueness
3-(Difluoromethyl)-6-hydrazinylpyridazine is unique due to the presence of both difluoromethyl and hydrazinyl groups on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Propriétés
Formule moléculaire |
C5H6F2N4 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
[6-(difluoromethyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C5H6F2N4/c6-5(7)3-1-2-4(9-8)11-10-3/h1-2,5H,8H2,(H,9,11) |
Clé InChI |
GRHXFIHNLDSEOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1C(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)




![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)

